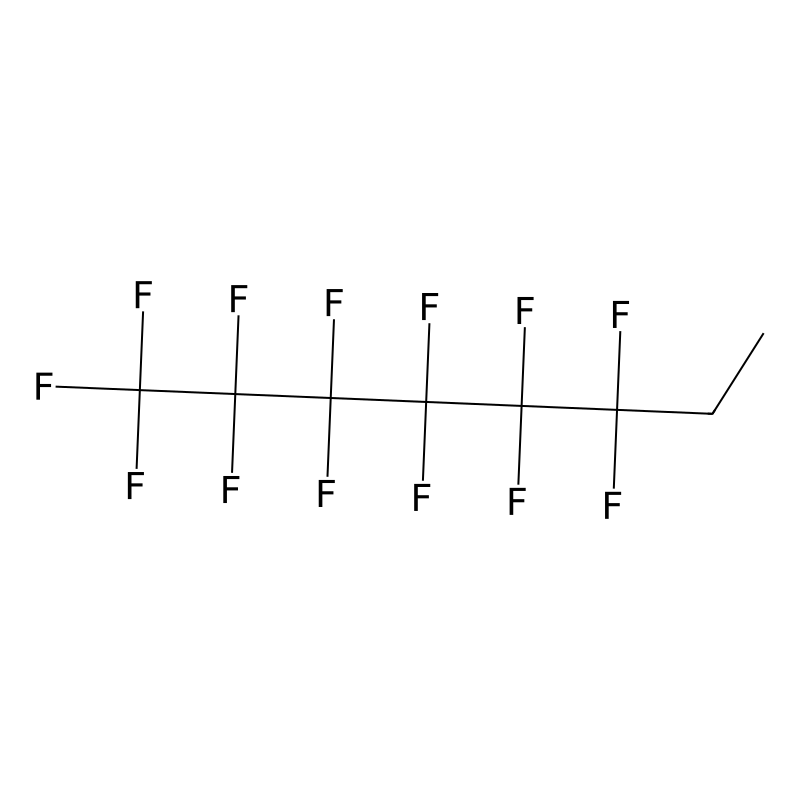

(Perfluoro-N-hexyl)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in 19F NMR Spectroscopy and MRI

Specific Scientific Field: This application falls under the field of Chemistry, specifically Nuclear Magnetic Resonance (NMR) Spectroscopy and Magnetic Resonance Imaging (MRI).

Summary of the Application: In this application, (Perfluoro-N-hexyl)ethane is used to enhance 19F MR signals. This is achieved through a new approach called parahydrogen-induced polarization (PHIP) .

Methods of Application: The method involves applying PHIP to (Perfluoro-N-hexyl)ethene and (Perfluoro-N-hexyl)ethane. The end-standing CF3 group exhibits the highest amount of polarization despite the negligible coupling to the added protons .

Results or Outcomes: The result of this application is the enhancement of 19F MR signals of (Perfluoro-N-hexyl)ethene and (Perfluoro-N-hexyl)ethane. This has allowed for the recording of the first 19F MR images of hyperpolarized linear semifluorinated alkenes .

Application in Proton Exchange Membrane (PEM) Fuel Cells

Specific Scientific Field: This application is in the field of Chemistry and Energy Science, specifically in the development of Proton Exchange Membrane (PEM) Fuel Cells.

Summary of the Application: (Perfluoro-N-hexyl)ethane is used in the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport. These are used for potential and future applications in PEM fuel cells .

Methods of Application: The method involves synthesizing various molecules with sufficient volatility to be used in vacuum polymerization techniques (e.g., PECVD), sulfonic, phosphonic, or carboxylic acid functionalities for proton transport capacity of the resulting membrane .

Results or Outcomes: The result of this application is the synthesis of new perfluorinated monomers that can potentially be used in PEM fuel cells. Preliminary results on the plasma deposition of a polymeric film are also presented .

Application in Biological Interactions

Specific Scientific Field: This application falls under the field of Biology and Biophysics.

Summary of the Application: (Perfluoro-N-hexyl)ethane is thought to exert its effects through its distinctive properties. Its ability to interact with biological membranes enables it to permeate cells and engage with cellular components .

Methods of Application: The method involves studying the interaction of (Perfluoro-N-hexyl)ethane with biological membranes and cellular components.

Results or Outcomes: The result of this application is the understanding of how (Perfluoro-N-hexyl)ethane interacts with biological membranes and cellular components. This could potentially lead to new insights into cell biology and biophysics .

Application in Proton Transport

Specific Scientific Field: This application is in the field of Chemistry and Material Science, specifically in the development of Proton Transport Materials.

Summary of the Application: (Perfluoro-N-hexyl)ethane is used in the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport .

Methods of Application: The method involves synthesizing various molecules with sufficient volatility to be used in vacuum polymerization techniques. These molecules bear acidic groups for proton transport capacity .

Results or Outcomes: The result of this application is the synthesis of new perfluorinated monomers that can potentially be used in proton transport materials. These materials could have applications in various fields, including energy storage and conversion .

(Perfluoro-N-hexyl)ethane, with the chemical formula C8H5F13 and CAS number 80793-17-5, is a perfluorinated compound characterized by a long carbon chain fully substituted with fluorine atoms. This compound belongs to a larger class of chemicals known as perfluoroalkanes, which are recognized for their unique properties such as high thermal stability, low surface tension, and resistance to

Currently, there is no scientific research available on the specific mechanism of action of (perfluoro-N-hexyl)ethane.

Limitations and Future Research

Research on (perfluoro-N-hexyl)ethane is scarce. More studies are needed to understand its:

- Synthesis routes

- Specific physical and chemical properties

- Potential applications

- Environmental impact

- Safety profile

The synthesis of (Perfluoro-N-hexyl)ethane typically involves several steps:

- Fluorination: Starting from a suitable precursor hydrocarbon, fluorination is performed using elemental fluorine or fluorinating agents.

- Separation: The desired product is then separated from unreacted materials and by-products through distillation or chromatography.

- Purification: Further purification may be necessary to achieve the required purity levels for specific applications.

This process requires careful handling due to the reactivity of fluorine and the need for specialized equipment to manage the hazardous nature of perfluorinated compounds .

(Perfluoro-N-hexyl)ethane finds applications across various industries:

- Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients.

- Agriculture: Functions as a surfactant or additive in pesticide formulations.

- Life Sciences: Employed in research settings for its unique properties in studies involving cell biology and material science.

- Nuclear Magnetic Resonance: Utilized in enhancing magnetic resonance imaging signals due to its fluorine content .

Interaction studies involving (Perfluoro-N-hexyl)ethane have focused on its behavior in biological systems and its effects on various cellular mechanisms. Research has indicated that this compound can alter gene expression patterns and influence signaling pathways within cells. Additionally, its interaction with other substances can lead to changes in solubility and reactivity profiles, making it a subject of interest for further investigation in both environmental and health-related studies .

Several compounds share structural similarities with (Perfluoro-N-hexyl)ethane, including:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Perfluorooctane | C8F18 | Highly hydrophobic; used as a solvent |

| Perfluorodecane | C10F22 | Longer carbon chain; used in industrial applications |

| Perfluoropentane | C5F12 | Shorter chain; lower boiling point |

Uniqueness of (Perfluoro-N-hexyl)ethane

(Perfluoro-N-hexyl)ethane is unique due to its specific chain length and structure, which confer distinct physical properties such as boiling point and density compared to similar compounds. Its balance between hydrophobicity and fluorine content makes it particularly valuable in applications requiring low surface tension while maintaining stability under various conditions .

Fowler Process Methodology

The Fowler process represents a foundational industrial and laboratory approach for synthesizing perfluorinated compounds, including (Perfluoro-N-hexyl)ethane, through vapor-phase fluorination using cobalt trifluoride as the fluorinating agent [6]. This method emerged from the Manhattan Project's requirement for uranium hexafluoride-resistant materials, leading to the development of a controlled fluorination technique that moderates the extremely reactive nature of elemental fluorine [6].

The Fowler process operates through a two-stage mechanism where cobalt difluoride is first oxidized to cobalt trifluoride using elemental fluorine gas [6]. The reaction proceeds according to the following stoichiometry:

2 CoF₂ + F₂ → 2 CoF₃

Subsequently, the hydrocarbon precursor is introduced and undergoes fluorination through interaction with the cobalt trifluoride [6]. The process typically requires temperatures ranging from 250°C to 450°C, with reaction completion monitored through the absence of unreacted starting materials in the exit gas stream [17].

Research has demonstrated that cobalt trifluoride synthesis can be achieved through multiple pathways, including the reaction of cobalt dichloride with fluorine gas at 250°C, or through fluorination of cobalt difluoride at elevated temperatures between 300°C and 400°C [17]. The thermodynamic analysis indicates optimal conditions for cobalt trifluoride formation occur below 600°C to prevent thermal decomposition and sublimation [17].

Electrochemical Fluorination Methods

Electrochemical fluorination, particularly the Simons process, provides an alternative synthetic pathway for (Perfluoro-N-hexyl)ethane production [7]. This method involves electrolysis of organic compounds in anhydrous hydrogen fluoride solution, with the general reaction mechanism following:

R₃C–H + HF → R₃C–F + H₂

The Simons process operates at cell potentials maintained between 5-6 volts using nickel-plated anodes [7]. The mechanism consists of two primary steps: oxidation of the nickel anode under applied potential to form high-valent nickel fluoride films, followed by reaction of these films with organic substrates to yield fluorinated products [21].

Computational studies have identified three distinct nickel tetrafluoride surface configurations with accessible fluorine atoms for fluorination reactions, with reaction rates exceeding 10⁷ s⁻¹ for the beta-scission process [21]. The formation of nickel fluoride films on the anode surface has been characterized as consisting of nickel difluoride and nickel trifluoride structures [21].

| Process Parameter | Fowler Process | Simons Process |

|---|---|---|

| Temperature Range | 250-450°C | Room Temperature |

| Pressure | Atmospheric | Atmospheric |

| Fluorinating Agent | CoF₃ | HF/NiF₂-NiF₃ |

| Cell Potential | N/A | 5-6 V |

| Reaction Phase | Vapor | Liquid |

Novel Photocatalytic Approaches: Visible Light-Mediated Hydroalkylation

Photocatalytic Fluorination Mechanisms

Recent advances in photocatalytic fluorination have introduced visible light-mediated approaches for synthesizing perfluorinated compounds [11] [14]. These methods utilize photoexcited carbonyl compounds, particularly diarylketones such as 9-fluorenone and acetophenone, as catalysts under visible light irradiation [11] [14].

The photocatalytic mechanism involves direct excitation of ketone catalysts by visible light, leading to carbon-hydrogen bond activation and subsequent fluorination [11]. 9-Fluorenone has demonstrated exceptional efficiency in catalyzing selective benzylic carbon-hydrogen monofluorination, while xanthone promotes gem-difluorination reactions [11]. The process operates at room temperature using compact fluorescent lamps or light-emitting diodes, representing a significant improvement over traditional ultraviolet-promoted reactions [11].

Mechanistic studies have confirmed that visible light-promoted fluorination requires both the ketone catalyst and light exposure, with no reaction occurring in dark conditions at elevated temperatures [11]. The reaction can be controlled by switching light on and off, demonstrating the photochemical nature of the process [11].

Advanced Photocatalytic Systems

Sophisticated photocatalytic systems have been developed utilizing reduced graphene oxide and tungsten trioxide nanoflower heterostructures for perfluorinated compound synthesis [9]. These systems harness 365 nanometer light-driven photocatalytic oxidation and reduction processes, achieving synergistic effects through simultaneous participation of oxidation and reduction pathways [9].

The heterostructure formation between reduced graphene oxide and tungsten trioxide prevents electron-hole pair recombination, enhancing photocatalytic efficiency [9]. Hydrated electrons generated during the photocatalytic process serve as reducing agents for carbon-fluorine bond cleavage, while holes and hydroxyl radicals function as oxidizing agents [9].

Wavelength-dependent studies reveal that 365 nanometer light exposure achieves significantly higher reaction efficiency compared to 532 nanometer light, attributed to enhanced hydrated electron formation at shorter wavelengths [9]. The photocatalytic system demonstrates rate constants exceeding 10⁷ s⁻¹ for beta-scission processes involving perfluorinated intermediates [10].

Comparative Analysis of Halogen Atom Transfer Agents in Radical Reactions

Halogen Atom Transfer Reactivity Profiles

Halogen atom transfer reactions provide crucial pathways for generating carbon-centered radicals from alkyl halides, with different transfer agents exhibiting distinct reactivity profiles [22] [24]. Alpha-aminoalkyl radicals have emerged as environmentally favorable alternatives to traditional tin and silicon-based transfer agents, though their reactivity characteristics differ significantly from initial reports [24].

Comprehensive kinetic studies using time-resolved electron paramagnetic resonance spectroscopy have revealed that alpha-aminoalkyl radicals exhibit reactivity 10³ to 10⁵ times lower than tin and silicon radicals in halogen atom transfer reactions [24]. Second-order rate constants determined through direct radical observation indicate that these radicals demonstrate only marginally higher reactivity than alkyl radicals [24].

The reactivity order for halogen atom transfer follows the sequence: tin radicals > silicon radicals >> alpha-aminoalkyl radicals > alkyl radicals [24]. This hierarchy reflects the influence of radical nucleophilicity and the stability of resulting carbon-centered intermediates [24].

Mechanistic Considerations in Halogen Transfer

Halogen atom transfer mechanisms involve nucleophilic radicals interacting with electrophilic carbon-halogen bonds, requiring careful matching of electronic properties for optimal reaction efficiency [29]. The transition state stabilization depends on electron-withdrawing groups around the carbon center bearing the halogen, facilitating negative charge development during bond formation [29].

Boryl radical-mediated halogen atom transfer has demonstrated exceptional efficiency in activating alkyl iodides and bromides through amine-ligated boryl radical intermediates [23]. These systems exploit the nucleophilic nature of boryl radicals to achieve halogen abstraction, followed by cascade addition and fragmentation processes [23].

Monofluoromethyl radical-mediated halogen atom transfer represents an innovative approach utilizing hypervalent iodine reagents for direct photochemical activation [22]. This method eliminates photocatalyst requirements through direct excitation of monofluoroacetoxy ligand-containing iodine compounds, generating nucleophilic monofluoromethyl radicals capable of efficient halogen abstraction [22].

| Transfer Agent Type | Relative Reactivity | Mechanism | Environmental Impact |

|---|---|---|---|

| Tin Radicals | 10⁵ | SET/XAT | High Toxicity |

| Silicon Radicals | 10⁴ | SET/XAT | Moderate Toxicity |

| Alpha-Aminoalkyl | 10¹ | XAT | Low Toxicity |

| Boryl Radicals | 10³ | XAT | Low Toxicity |

Scalability Challenges in Industrial Production

Manufacturing Cost Considerations

Industrial production of (Perfluoro-N-hexyl)ethane faces significant economic challenges related to high manufacturing costs and complex purification requirements [18]. The production process demands sophisticated technology and skilled labor, substantially increasing operational expenses compared to conventional organic synthesis [18].

Raw material costs represent a major component of production expenses, with elemental fluorine and specialized fluorinating agents commanding premium prices [18]. The requirement for corrosion-resistant equipment constructed from specialized alloys further escalates capital investment requirements [18].

Purification processes necessary to achieve pharmaceutical and electronic-grade purity standards require multiple distillation stages and advanced separation techniques [13]. The formation of partially fluorinated byproducts during synthesis necessitates additional purification steps, reducing overall process efficiency and increasing production costs [13].

Process Optimization and Scale-Up Limitations

Scale-up of perfluorinated compound production encounters unique challenges related to heat management and reaction control [13]. The highly exothermic nature of fluorination reactions requires sophisticated thermal management systems to maintain optimal reaction conditions and prevent runaway reactions [13].

The Simons electrochemical fluorination process faces scalability limitations due to electrode fouling and electrolyte management requirements [21]. Industrial implementation requires continuous electrode surface regeneration and precise control of hydrogen fluoride concentration throughout the electrolysis process [21].

Yield optimization studies indicate that complete perfluorination requires carefully controlled temperature profiles, with initial temperatures of 150°C gradually increased to 300°C to achieve 78% yields [13]. Higher pressure operations between 4-12 bar absolute pressure have demonstrated improved conversion efficiency while minimizing byproduct formation [13].

Regulatory and Environmental Considerations

| Scale-Up Factor | Technical Challenge | Economic Impact | Mitigation Strategy |

|---|---|---|---|

| Heat Management | Exothermic Control | High CAPEX | Advanced Cooling Systems |

| Purification | Multi-stage Separation | High OPEX | Process Integration |

| Regulatory Compliance | Emission Control | Ongoing Costs | Green Technology Investment |

| Raw Material Supply | Specialized Reagents | Price Volatility | Supply Chain Diversification |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.